Cas no 13189-89-4 (2,3-Dihydroxybenzamide)

2,3-Dihydroxybenzamide is a dihydroxy-substituted benzamide derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features two adjacent hydroxyl groups on the benzene ring, enhancing its chelating properties and reactivity in coordination chemistry. This compound is useful as an intermediate in the synthesis of more complex molecules, particularly those requiring ortho-dihydroxy functionalities. Its solubility in polar solvents and ability to form stable metal complexes make it valuable in catalysis and material science. The presence of both hydroxyl and amide groups also allows for further functionalization, enabling its use in the development of bioactive compounds or polymer precursors.
2,3-Dihydroxybenzamide structure
2,3-Dihydroxybenzamide structure
Product Name:2,3-Dihydroxybenzamide
CAS No:13189-89-4
MF:C7H7NO3
MW:153.135381937027
CID:119362
PubChem ID:449146
Update Time:2025-10-24

2,3-Dihydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,2,3-dihydroxy-
    • 2,3-Dihydroxybenzamide
    • DB1
    • Benzoic amide, 2,3-dihydroxy-
    • TRENCAM-3,2-HOPO
    • NS00070279
    • DB04476
    • 13189-89-4
    • ,3-Bis(oxidanyl)benzamide
    • catecholamide
    • 3-Carbamoyl-1,2-benzenediol
    • Benzamide, 2,3-dihydroxy-
    • SCHEMBL424097
    • Z33JA2LC96
    • Q27095251
    • 2,3-Dihydroxybenzamide #
    • 2,3- dihydroxybenzamide
    • G70837
    • Inchi: 1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11)
    • InChI Key: QCIDBNKTKNBPKM-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1C(N)=O)O

Computed Properties

  • Exact Mass: 153.04300
  • Monoisotopic Mass: 153.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 83.6A^2

Experimental Properties

  • PSA: 83.55000
  • LogP: 0.89700

2,3-Dihydroxybenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,3-Dihydroxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D451020-25mg
2,3-Dihydroxybenzamide
13189-89-4
25mg
$ 187.00 2023-09-07
TRC
D451020-250mg
2,3-Dihydroxybenzamide
13189-89-4
250mg
$ 1493.00 2023-09-07
A2B Chem LLC
AE39966-25mg
DB1
13189-89-4
25mg
$289.00 2024-01-04
A2B Chem LLC
AE39966-250mg
DB1
13189-89-4 97%
250mg
$90.00 2024-04-20
A2B Chem LLC
AE39966-100mg
DB1
13189-89-4 97%
100mg
$55.00 2024-04-20
A2B Chem LLC
AE39966-1g
DB1
13189-89-4 97%
1g
$254.00 2024-04-20

2,3-Dihydroxybenzamide Related Literature

Additional information on 2,3-Dihydroxybenzamide

Comprehensive Overview of 2,3-Dihydroxybenzamide (CAS No. 13189-89-4): Properties, Applications, and Research Insights

2,3-Dihydroxybenzamide (CAS No. 13189-89-4) is a bioactive organic compound belonging to the class of hydroxybenzamides. Its molecular structure features two hydroxyl groups adjacent to an amide functional group, making it a versatile intermediate in pharmaceutical and chemical research. The compound is also referred to by synonyms such as 2,3-DHBA or pyrocatechol-3-carboxamide, often searched by researchers exploring its synthetic pathways or biological activities.

In recent years, 2,3-Dihydroxybenzamide has gained attention due to its potential role in antioxidant and chelating agent applications. Studies suggest its ability to bind metal ions, which aligns with growing interest in metal-organic frameworks (MOFs) and environmental remediation technologies. Users frequently search for "2,3-Dihydroxybenzamide solubility" or "13189-89-4 synthesis," reflecting its relevance in lab-scale preparations and industrial processes.

The compound’s physicochemical properties include a molecular weight of 153.14 g/mol and a melting point range of 210–215°C. Its water solubility and stability under physiological conditions are critical for biomedical applications, such as designing enzyme inhibitors or anti-inflammatory agents. Researchers often query "2,3-Dihydroxybenzamide MSDS" or "safety data" to ensure compliance with laboratory protocols.

From a synthetic perspective, 2,3-Dihydroxybenzamide can be derived from 2,3-dihydroxybenzoic acid via amidation reactions. This process is frequently optimized for high-yield production, a topic trending in green chemistry forums. The compound’s crystallography data and H-bonding patterns are also widely discussed in X-ray diffraction studies.

Emerging applications include its use in cosmetic formulations as a skin-conditioning agent, driven by consumer demand for natural-derived ingredients. Additionally, its radical-scavenging activity positions it as a candidate for anti-aging products, a hotspot in cosmetic science. Searches like "2,3-Dihydroxybenzamide in skincare" highlight this niche interest.

In summary, 2,3-Dihydroxybenzamide (CAS No. 13189-89-4) bridges multiple disciplines, from medicinal chemistry to materials science. Its structure-activity relationships and scalable synthesis continue to inspire innovation, answering queries like "how to purify 2,3-Dihydroxybenzamide" or "13189-89-4 suppliers." Future research may unlock further industrial or therapeutic potentials.

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